molecular formula C11H19NO3 B14067667 Ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate CAS No. 100401-14-7

Ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate

Cat. No.: B14067667
CAS No.: 100401-14-7
M. Wt: 213.27 g/mol
InChI Key: WBSCWDRZWXIOMB-UHFFFAOYSA-N
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Description

Ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate is an organic compound with the molecular formula C11H19NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate typically involves the reaction of 1-acetylpyrrolidine with ethyl acrylate. The reaction is carried out under nitrogen protection to prevent oxidation. Anhydrous ethanol is used as the solvent, and trifluoromethanesulfonic acid acts as a catalyst. The reaction mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the mixture is washed with an organic solvent, concentrated under reduced pressure, and recrystallized to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves silica gel adsorption and recrystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(pyridin-2-ylamino)propanoate: Similar structure but contains a pyridine ring instead of a pyrrolidine ring.

    Ethyl 3-(furan-2-yl)propanoate: Contains a furan ring instead of a pyrrolidine ring.

    Ethyl acetate: A simpler ester with a shorter carbon chain and no heterocyclic ring.

Uniqueness

Ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate is unique due to its pyrrolidine ring, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, particularly in the synthesis of complex molecules and potential therapeutic agents .

Properties

CAS No.

100401-14-7

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate

InChI

InChI=1S/C11H19NO3/c1-3-15-11(14)7-6-10-5-4-8-12(10)9(2)13/h10H,3-8H2,1-2H3

InChI Key

WBSCWDRZWXIOMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1CCCN1C(=O)C

Origin of Product

United States

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